N-Acetylcarnosine

説明

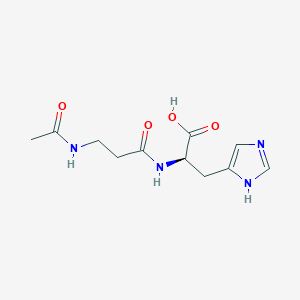

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAYIFDRRZZKNF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204897 | |

| Record name | N-Acetylcarnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56353-15-2 | |

| Record name | N-Acetyl-L-carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56353-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylcarnosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056353152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylcarnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-acetyl-β-alanyl)-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLCARNOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TPN86OQIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetylcarnosine (NAC) in Cataract Prevention: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cataract, the opacification of the crystalline lens, remains the leading cause of blindness worldwide, with age-related cataracts being the most prevalent form. The pathogenesis of cataracts is multifactorial, with oxidative stress and the non-enzymatic glycation of lens proteins playing pivotal roles. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a promising therapeutic agent for the non-surgical prevention and potential reversal of cataracts. This technical guide provides an in-depth exploration of the core mechanisms of action of NAC in cataract prevention, supported by quantitative data from clinical studies and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-cataract therapies.

Introduction: The Challenge of Cataractogenesis

The lens of the eye is a unique, avascular tissue primarily composed of highly organized crystallin proteins. Its transparency is essential for focusing light onto the retina. With age and exposure to various stressors, the delicate balance maintaining lens homeostasis can be disrupted, leading to the aggregation and cross-linking of crystallins, resulting in light scattering and the formation of cataracts.[1] Two major interconnected pathways contribute to this process:

-

Oxidative Stress: The lens is constantly exposed to oxidative insults from ultraviolet (UV) radiation and endogenous metabolic processes, leading to the generation of reactive oxygen species (ROS).[1] ROS can damage lens proteins, lipids, and DNA, contributing to cellular dysfunction and protein aggregation.[1]

-

Glycation: In a process known as the Maillard reaction, reducing sugars can non-enzymatically react with the amino groups of proteins, leading to the formation of advanced glycation end products (AGEs).[2] AGEs can cause protein cross-linking, aggregation, and increased susceptibility to oxidative damage, all of which contribute to lens opacification.[2]

This compound has been investigated as a therapeutic intervention that targets these core pathological processes.

This compound: A Prodrug Approach to Lens Protection

This compound is the N-acetylated form of the dipeptide L-carnosine (β-alanyl-L-histidine). While L-carnosine possesses potent antioxidant and anti-glycation properties, it is readily degraded by the enzyme carnosinase present in the blood and other tissues.[3] Furthermore, L-carnosine itself has poor corneal penetration.[4]

N-acetylation protects the molecule from enzymatic degradation and enhances its lipophilicity, allowing it to effectively penetrate the cornea and reach the aqueous humor.[4][5] Within the aqueous humor, NAC is gradually deacetylated by ocular enzymes to release L-carnosine, the active therapeutic agent, directly to the lens.[4][6] This prodrug strategy ensures a sustained delivery of L-carnosine to the target tissue.

Core Mechanisms of Action

The therapeutic effects of this compound in cataract prevention are attributed to the multifaceted actions of its active metabolite, L-carnosine. These mechanisms collectively work to preserve the structure and function of lens crystallins.

Antioxidant Activity

L-carnosine is a potent antioxidant that can neutralize a variety of reactive oxygen species, including hydroxyl radicals and singlet oxygen.[7] Its antioxidant properties are crucial in protecting the lens from oxidative damage through several mechanisms:

-

Direct ROS Scavenging: The imidazole (B134444) ring of the histidine residue in L-carnosine is a key functional group responsible for its ROS scavenging activity.[8]

-

Inhibition of Lipid Peroxidation: Oxidative stress can lead to the peroxidation of lipids in the lens fiber cell membranes, disrupting their integrity and contributing to opacification.[9] L-carnosine has been shown to inhibit lipid peroxidation, thereby protecting membrane structure and function.[8][10]

-

Chelation of Metal Ions: Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. L-carnosine can chelate these metal ions, preventing them from participating in redox cycling and ROS generation.[11]

Anti-Glycation Activity

The accumulation of advanced glycation end products (AGEs) is a hallmark of cataract development.[2] L-carnosine effectively counteracts this process through multiple actions:

-

Inhibition of Protein-Sugar Cross-linking: L-carnosine can react with the carbonyl groups on sugars, preventing them from reacting with and cross-linking lens crystallins.[8] This is often referred to as a "sacrificial" mechanism.

-

Transglycation: L-carnosine can react with already glycated proteins, a process termed "transglycation," potentially reversing the early stages of glycation and preventing the formation of irreversible AGEs.[8][12]

-

Protection against Aldehyde-Induced Damage: L-carnosine can scavenge cytotoxic aldehydes, such as malondialdehyde (MDA), which are products of lipid peroxidation and can also contribute to protein cross-linking.[8]

Chaperone-Like Activity

α-Crystallin, a major protein in the lens, acts as a molecular chaperone, binding to unfolded or partially denatured proteins to prevent their aggregation and maintain lens transparency.[6] With age and under stress, the chaperone capacity of α-crystallin can become overwhelmed. L-carnosine has demonstrated chaperone-like activity:

-

Disaggregation of Glycated Proteins: Studies have shown that L-carnosine can disaggregate glycated α-crystallin in vitro, suggesting it may help to reverse protein aggregation.[13]

-

Enhancement of α-Crystallin Chaperone Activity: It has been proposed that L-carnosine and its derivatives can act as enhancers of α-crystallin's chaperone function, helping to protect it from modifications that would otherwise compromise its activity.[6][14]

Quantitative Data from Clinical Studies

Several clinical trials, primarily conducted by Babizhayev and colleagues, have investigated the efficacy of 1% this compound eye drops in patients with age-related cataracts. The results of these studies provide quantitative evidence for the clinical benefits of NAC.

Table 1: Summary of Efficacy of 1% this compound Eye Drops in Cataract Patients

| Parameter | Duration of Treatment | Improvement in NAC-Treated Group | Reference |

| Best Corrected Visual Acuity (BCVA) | 6 months | 90.0% of eyes showed a 7-100% improvement. | [15][16] |

| 24 months | Sustained improvement compared to baseline. | [15][16] | |

| Glare Sensitivity | 6 months | 88.9% of eyes showed a 27-100% improvement. | [15][16] |

| 9 months | Most patients' glare scores improved or returned to normal. | ||

| Lens Transmissivity (Image Analysis) | 6 months | 41.5% of eyes showed significant improvement. | [15][16] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound. These protocols are based on published literature and serve as a guide for in vitro and ex vivo studies.

In Vitro Antioxidant Activity Assays

5.1.1. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

This compound and L-carnosine solutions of varying concentrations.

-

0.1 mM DPPH in methanol.

-

Ascorbic acid or Trolox as a positive control.

-

Methanol as a blank.

-

-

Procedure:

-

Add 100 µL of NAC or L-carnosine solution to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

-

5.1.2. ABTS Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), leading to a decrease in absorbance.

-

Reagents:

-

7 mM ABTS solution.

-

2.45 mM potassium persulfate solution.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

NAC, L-carnosine, and positive control solutions.

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition.

-

5.1.3. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

-

Reagents:

-

Lens homogenate or liposome (B1194612) suspension.

-

FeSO₄/ascorbate solution to induce lipid peroxidation.

-

NAC or L-carnosine solutions.

-

TBA reagent (0.375% w/v TBA, 15% w/v trichloroacetic acid in 0.25 M HCl).

-

-

Procedure:

-

Incubate the lens homogenate or liposomes with the FeSO₄/ascorbate solution in the presence or absence of NAC/L-carnosine at 37°C for 1 hour.

-

Stop the reaction by adding the TBA reagent.

-

Heat the mixture at 95°C for 15 minutes.

-

Cool the samples and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA concentration using a standard curve of 1,1,3,3-tetramethoxypropane.

-

In Vitro Anti-Glycation and Protein Cross-linking Assays

5.2.1. Measurement of Advanced Glycation End Product (AGE) Formation

-

Principle: The formation of fluorescent AGEs can be monitored using spectrofluorometry.

-

Reagents:

-

Bovine or human lens crystallin solution (e.g., 1 mg/mL).

-

Glycating agent (e.g., 50 mM glucose or 1 mM methylglyoxal).

-

NAC or L-carnosine solutions.

-

Phosphate buffer, pH 7.4.

-

-

Procedure:

-

Incubate the crystallin solution with the glycating agent in the presence or absence of NAC/L-carnosine in a sterile environment at 37°C for several days to weeks.

-

At various time points, take aliquots of the reaction mixture.

-

Measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

A decrease in fluorescence in the presence of NAC/L-carnosine indicates inhibition of AGE formation.

-

5.2.2. SDS-PAGE Analysis of Protein Cross-linking

-

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the formation of high-molecular-weight aggregates and cross-linked proteins.

-

Procedure:

-

Following the incubation period described in 5.2.1, take aliquots of the reaction mixtures.

-

Mix the samples with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis.

-

Stain the gel with Coomassie Brilliant Blue or perform a silver stain.

-

The appearance of high-molecular-weight bands or a smear at the top of the resolving gel in the glycated samples, and the reduction of these in the NAC/L-carnosine-treated samples, indicates inhibition of protein cross-linking.

-

Chaperone-Like Activity Assay

5.3.1. Disaggregation of Glycated α-Crystallin

-

Principle: The ability of L-carnosine to disaggregate pre-formed protein aggregates can be monitored by measuring the decrease in light scattering.

-

Reagents:

-

Purified α-crystallin.

-

Methylglyoxal (B44143) (for glycation).

-

L-carnosine solution.

-

Phosphate buffer, pH 7.4.

-

-

Procedure (based on Seidler et al., 2004):

-

Glycate α-crystallin by incubating it with methylglyoxal until significant aggregation is observed, as measured by an increase in 90° light scattering.

-

Add L-carnosine to the aggregated protein solution.

-

Monitor the 90° light scattering over time at a specific wavelength (e.g., 400 nm) using a spectrofluorometer.

-

A decrease in light scattering back towards the baseline level of the non-glycated protein indicates disaggregation.

-

Conclusion

This compound represents a scientifically-backed, multi-faceted approach to the non-invasive management of cataracts. Its prodrug nature allows for the effective delivery of L-carnosine to the lens, where it exerts its therapeutic effects through a combination of potent antioxidant, anti-glycation, and chaperone-like activities. By targeting the fundamental molecular mechanisms of cataractogenesis, NAC offers a promising strategy to prevent the progression of lens opacification and potentially improve visual function in individuals with early-stage cataracts. The quantitative data from clinical trials, though requiring further large-scale validation, are encouraging. The experimental protocols outlined in this guide provide a framework for further research into the precise molecular interactions and signaling pathways modulated by this compound, which will be crucial for the continued development and optimization of this and other non-surgical anti-cataract therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Babizhayev MA (2017) Treatment of Skin Aging and Photoaging with Innovative Oral Dosage Forms of Non-Hydrolized Carnosine and Carcinine. Int J Clin Dermatol Res. 5(5), 116-143. | PDF [slideshare.net]

- 3. Quantitative analysis of retroillumination images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vectorvision.com [vectorvision.com]

- 5. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glare and Contrast Sensitivity Testing | Ento Key [entokey.com]

- 7. oxfordbiomed.com [oxfordbiomed.com]

- 8. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Eye drop may slow cataract development, researcher says [healio.com]

- 12. toukastress.jp [toukastress.jp]

- 13. researchgate.net [researchgate.net]

- 14. Babizhayev, M.A., Burke, L., Micans, P. and Richer, S.P. (2009) this compound sustained drug delivery eye drops to control the signs of ageless vision Glare sensitivity, cataract amelioration and quality of vision currently available treatment for the challenging 50,000-patient population. Clinical Interventions in Aging, 4, 31-50. - References - Scientific Research Publishing [scirp.org]

- 15. Biomarkers of oxidative stress and cataract. Novel drug delivery therapeutic strategies targeting telomere reduction and the expression of telomerase activity in the lens epithelial cells with this compound lubricant eye drops: anti-cataract which helps to prevent and treat cataracts in the eyes of dogs and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Antioxidant properties of N-Acetylcarnosine in ocular tissues

An In-depth Technical Guide on the Antioxidant Properties of N-Acetylcarnosine in Ocular Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a primary pathogenic factor in a spectrum of age-related ocular diseases, most notably cataracts. The accumulation of reactive oxygen species (ROS) damages lenticular proteins and lipids, leading to protein aggregation and lens opacification. This compound (NAC), a naturally occurring dipeptide, has emerged as a promising therapeutic agent due to its potent antioxidant properties. As a prodrug, topically administered NAC penetrates the cornea and is subsequently deacetylated to L-carnosine, its active form, within the aqueous humor. This guide provides a comprehensive technical overview of NAC's antioxidant mechanisms, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the core pathways and workflows.

Introduction to Oxidative Stress in the Eye

The eye is uniquely susceptible to oxidative damage due to its constant exposure to light and high oxygen metabolism. Oxidative stress arises from an imbalance between the production of ROS and the capacity of the endogenous antioxidant defense systems to neutralize them.[1][2] In the lens, this leads to lipid peroxidation of cell membranes and the glycation and cross-linking of crystallin proteins, which are essential for maintaining lens transparency.[3][4] The consequence of this cumulative damage is the formation of light-scattering protein aggregates, culminating in cataracts.[3][5] Other ocular tissues, including the retina and cornea, are also vulnerable to oxidative stress, contributing to pathologies like age-related macular degeneration and corneal diseases.[6][7]

This compound: A Prodrug Delivery System

While L-carnosine is a potent antioxidant, it cannot effectively penetrate the cornea when applied topically.[8][9] this compound was developed as a time-release prodrug that is resistant to hydrolysis by carnosinase, an enzyme that would otherwise degrade it.[7][10][11] The acetylation process allows NAC to traverse the lipid-rich corneal epithelium.[8] Once in the aqueous humor, it is gradually hydrolyzed into L-carnosine, achieving therapeutic concentrations directly in the anterior chamber where it can act upon the lens.[7][12]

Core Antioxidant Mechanisms

L-carnosine, delivered via NAC, exerts its protective effects through multiple mechanisms. It functions as a universal antioxidant, active in both aqueous and lipid environments.[10][13][14]

Direct Scavenging of Reactive Oxygen Species (ROS)

L-carnosine directly neutralizes a variety of ROS, including singlet oxygen and hydroxyl radicals.[13] This scavenging activity helps to reduce the overall oxidative load on ocular tissues, protecting critical biomolecules from damage.[12][13]

Inhibition of Lipid Peroxidation

Lipid peroxidation (LPO) of lens fiber cell membranes is a key initial step in cataract formation.[4][10] L-carnosine is highly effective at quenching lipid hydroperoxides and scavenging aldehydes, which are toxic byproducts of LPO.[10][13][14] This action helps maintain the structural integrity of lenticular membranes.[10][15]

Anti-glycation Properties

Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs).[16][17] AGEs cause cross-linking of crystallin proteins, contributing to lens opacification. L-carnosine acts as an anti-glycating agent through a process known as transglycation, where it competes with proteins for the glycating agent, thereby protecting the lens crystallins from modification.[14]

Protection of Endogenous Systems

L-carnosine helps prevent the inactivation of the eye's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), by free radicals.[6][12][13] It also helps preserve levels of reduced glutathione (GSH), a critical endogenous antioxidant that is depleted in cataractous lenses.[10][15]

Quantitative Efficacy in Ocular Tissues

Numerous studies have quantified the effects of NAC eye drops on ocular health, particularly in the context of age-related cataracts.

Table 1: Summary of Human Clinical Trials on 1% NAC Eye Drops for Cataracts

| Study | Participants (Eyes) | Duration | Key Quantitative Outcomes |

| Babizhayev et al. (2002)[18] | 49 Subjects (76 eyes) | 6 Months | - 90% of NAC-treated eyes showed improvement in best-corrected visual acuity (BCVA) (range: 7% to 100%).[18][19]- 88.9% showed improvement in glare sensitivity (range: 27% to 100%).[18][19]- 41.5% had improvement in lens image analysis characteristics.[18] |

| Babizhayev et al. (2002)[18] | (Subset of above) | 24 Months | - The beneficial effects on BCVA and glare sensitivity were sustainable over the 2-year period.[18][19]- The control group showed significant worsening of vision after 24 months.[18] |

| Malachkova et al.[20] | 20 Patients (37 eyes) | 6 Months | - Observed improvement in visual acuity and lens condition according to the LOCS III system.[20] |

| Babizhayev et al. (2009)[14] | >50,000 Patients (database) | Not specified | - Demonstrated significant efficacy, safety, and good tolerability for prevention and treatment of visual impairment.[14] |

Table 2: Preclinical and Mechanistic Data on NAC's Antioxidant Effects

| Model System / Study Type | Key Finding | Quantitative Detail |

| In-vitro LPO Assay[14] | L-carnosine (from NAC) protects against lipid peroxidation. | L-carnosine operates as a universal aldehyde and ROS scavenger in both aqueous and lipid environments.[14] |

| Human Lens Tissue Analysis | L-carnosine levels are depleted in cataractous lenses. | Concentration in transparent lenses was ~25 µM, which fell to ~5 µM in mature cataracts.[13] |

| Diabetic Rat Model | Carnosine treatment delayed cataract progression. | Statistically significant delay observed at the fourth week of diabetes (p<0.05).[17] |

| Retinal Degeneration Mouse Model (rd1)[8][21] | NAC may protect photoreceptors from oxidative damage. | Injection-based study showed a near-doubling of the inner nuclear layer.[8][21] |

Key Experimental Protocols

This section details the methodologies for representative experiments used to evaluate the efficacy of this compound.

Protocol: Clinical Evaluation of Anti-Cataract Effects

This protocol is a synthesis of methods described in human clinical trials.[18][20]

-

Subject Recruitment: Enroll subjects diagnosed with senile cataract of minimal to advanced opacification. Exclusion criteria include other ocular pathologies or previous eye surgery. Obtain informed consent.

-

Group Allocation: Randomly assign subjects to a treatment group (e.g., 1% this compound eye drops) or a control group (placebo eye drops or no treatment).[18]

-

Treatment Regimen: Instruct subjects in the treatment group to instill two drops into the conjunctival sac twice daily.[18]

-

Baseline and Follow-up Evaluation: Conduct comprehensive ophthalmic examinations at baseline and at regular intervals (e.g., 2, 6, 12, 24 months).[18]

-

Outcome Measures:

-

Best-Corrected Visual Acuity (BCVA): Measure using standardized charts (e.g., Snellen).

-

Glare Sensitivity: Quantify using a halometer or similar device to assess disability glare.[9]

-

Lens Opacity Analysis: Use stereocinematographic slit-lamp imaging and retro-illumination photography.[18][22] Perform digital analysis of lens images to quantify light scattering and absorption centers.[18]

-

-

Statistical Analysis: Compare the changes in outcome measures from baseline between the treatment and control groups using appropriate statistical tests (e.g., p < 0.001 for significant difference).[18]

Protocol: In-vitro Assay for Lipid Peroxidation Inhibition

This protocol is based on methodologies for studying antioxidant activity in lipid environments.[14][23]

-

Model System Preparation: Prepare liposomes as a model for lipid membranes.

-

Induction of Oxidative Stress: Generate reactive oxygen species (ROS) using an iron/ascorbate promoter system to induce lipid peroxidation (LPO).[14][23]

-

Treatment: Introduce this compound or L-carnosine to the system at varying concentrations.

-

Measurement of LPO: Quantify the extent of lipid peroxidation by measuring the formation of byproducts such as malondialdehyde (MDA) or fluorescent LPO end-products.[15]

-

Data Analysis: Compare the levels of LPO markers in the NAC/L-carnosine treated samples to control samples to determine the inhibitory effect.

Summary and Future Directions

This compound represents a well-substantiated, non-surgical therapeutic strategy for managing ocular diseases rooted in oxidative stress, particularly age-related cataracts. Its efficacy stems from its ability to act as a prodrug, delivering L-carnosine directly to ocular tissues where it exerts multifaceted antioxidant and anti-glycation effects. Quantitative data from human trials consistently demonstrate improvements in visual acuity and glare sensitivity and a stabilization or reversal of lens opacification.[18][19]

Future research should focus on:

-

Large-scale, independent clinical trials to further validate existing findings and gain regulatory approval.[3][9]

-

Elucidating the full range of effects on other ocular tissues, such as the retina in diseases like diabetic retinopathy and AMD.[8][14]

-

Optimizing drug delivery formulations to enhance bioavailability and therapeutic effect.[4]

-

Investigating synergistic effects when combined with other antioxidant agents, such as N-acetylcysteine or mitochondria-targeted antioxidants.[4][6]

This technical guide consolidates the current understanding of NAC's antioxidant properties, providing a foundational resource for scientists and developers working to advance treatments for oxidative stress-mediated eye diseases.

References

- 1. Antioxidants and the Integrity of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cataract - Wikipedia [en.wikipedia.org]

- 4. Potentiation of intraocular absorption and drug metabolism of this compound lubricant eye drops: drug interaction with sight threatening lipid peroxides in the treatment for age-related eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Generation of reactive oxygen species in the anterior eye segment. Synergistic codrugs of this compound lubricant eye drops and mitochondria-targeted antioxidant act as a powerful therapeutic platform for the treatment of cataracts and primary open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N alpha-acetylcarnosine is a prodrug of L-carnosine in ophthalmic application as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. N‐acetylcarnosine (NAC) drops for age‐related cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid peroxidation and cataracts: this compound as a therapeutic tool to manage age-related cataracts in human and in canine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcarnosine - Wikipedia [en.wikipedia.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. This compound sustained drug delivery eye drops to control the signs of ageless vision: Glare sensitivity, cataract amelioration and quality of vision currently available treatment for the challenging 50,000-patient population - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound lubricant eyedrops possess all-in-one universal antioxidant protective effects of L-carnosine in aqueous and lipid membrane environments, aldehyde scavenging, and transglycation activities inherent to cataracts: a clinical study of the new vision-saving drug this compound eyedrop therapy in a database population of over 50,500 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carnosine, Cataracts, and Visual Clarity - Life Extension [lifeextension.com]

- 17. Effect of carnosine, aminoguanidine, and aspirin drops on the prevention of cataracts in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy of this compound in the treatment of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a natural histidine-containing dipeptide, as a potent ophthalmic drug in treatment of human cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. visuspharm.com [visuspharm.com]

- 21. Investigating the Role of The Antioxidant this compound in Attenuating Oxidation-induced Retinal Damage in Retinitis Pigmentosa [dash.harvard.edu]

- 22. 1% NAC promising for cataracts [hypv8487.appliedi.net]

- 23. researchgate.net [researchgate.net]

N-Acetylcarnosine's Anti-Glycation Shield: A Technical Guide to Protecting Lens Crystallin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycation of lens crystallin proteins is a significant contributor to the development and progression of cataracts, a leading cause of blindness worldwide. This non-enzymatic reaction between reducing sugars and the amino groups of proteins leads to the formation of advanced glycation end-products (AGEs), which induce protein cross-linking, aggregation, and a loss of lens transparency. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has emerged as a promising therapeutic agent with potent anti-glycation properties. As a prodrug, NAC facilitates the delivery of L-carnosine into the aqueous humor of the eye, where it exerts its protective effects. This technical guide provides an in-depth analysis of the anti-glycation activity of this compound on lens crystallin, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential.

Mechanism of Action

This compound's primary role is to act as a carrier molecule for L-carnosine, delivering it effectively into the ocular lens. Once in the aqueous humor, NAC is deacetylated by enzymes to release L-carnosine. L-carnosine then employs a multi-faceted approach to combat glycation:

-

Antioxidant Activity: L-carnosine is a potent antioxidant that neutralizes reactive oxygen species (ROS). Oxidative stress is known to accelerate the formation of AGEs, and by scavenging free radicals, L-carnosine reduces the overall glycation pressure on lens crystallins.

-

Transglycation: L-carnosine can react with early glycation products, such as Schiff bases and Amadori products, effectively "sacrificing" itself to prevent the modification of lens proteins. This process, known as transglycation, detaches the sugar molecule from the protein and attaches it to the carnosine molecule, thus reversing the initial stages of glycation.

-

Inhibition of Cross-Linking: By intercepting reactive carbonyl species and preventing the formation of AGEs, L-carnosine inhibits the cross-linking of crystallin proteins, a key step in the formation of high-molecular-weight aggregates that scatter light and cause lens opacification.

-

Chaperone-like Activity: There is evidence to suggest that L-carnosine may also possess chaperone-like functions, helping to maintain the native conformation of crystallin proteins and prevent their aggregation.

The following diagram illustrates the proposed mechanism of action of this compound in protecting lens crystallin from glycation.

Quantitative Data on Anti-Glycation Activity

While this compound (NAC) is the prodrug form used in ophthalmic preparations, the majority of in vitro quantitative studies have focused on the anti-glycation efficacy of its active metabolite, L-carnosine. The data presented below summarizes the inhibitory effects of L-carnosine on the formation of advanced glycation end-products (AGEs).

| Compound | Concentration | Glycating Agent | Protein Model | Inhibition of AGEs (%) | Reference |

| L-Carnosine | 10 mM | Galactose (30 mM) | Porcine Lens Crystallins | Not specified, significant inhibition observed | [1] |

| L-Carnosine | 20 mM | Galactose (30 mM) | Porcine Lens Crystallins | 80% | [1] |

| Aminoguanidine (Positive Control) | 10 mM | Galactose (30 mM) | Porcine Lens Crystallins | Not specified | [1] |

| Aminoguanidine (Positive Control) | 20 mM | Galactose (30 mM) | Porcine Lens Crystallins | 60% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-glycation activity of this compound and its active form, L-carnosine.

In Vitro Glycation of Lens Crystallins

This protocol describes the induction of glycation in lens crystallin proteins under laboratory conditions to mimic the in vivo process.

Methodology:

-

Isolation of Lens Crystallins: Total soluble proteins are extracted from bovine or porcine lenses by homogenization in a phosphate buffer, followed by centrifugation to remove insoluble material.

-

Preparation of Reaction Mixtures:

-

Negative Control: Lens crystallin solution with buffer.

-

Positive Control: Lens crystallin solution with a reducing sugar (e.g., 50 mM glucose or galactose).

-

Test Groups: Lens crystallin solution with the reducing sugar and varying concentrations of this compound or L-carnosine.

-

-

Incubation: The reaction mixtures are incubated at 37°C in a sterile, dark environment for a period ranging from one to four weeks to allow for the formation of AGEs.

-

Analysis: Aliquots are taken at different time points for the analysis of glycation levels.

Quantification of Advanced Glycation End-products (AGEs)

The formation of AGEs can be quantified using fluorescence spectroscopy, as many AGEs are fluorescent.

Methodology:

-

Sample Preparation: After incubation, the reaction mixtures are diluted with phosphate buffer.

-

Fluorescence Measurement: The fluorescence intensity of the samples is measured using a spectrofluorometer. The excitation wavelength is typically set to 370 nm and the emission wavelength to 440 nm to detect characteristic AGE fluorescence.

-

Calculation of Inhibition: The percentage inhibition of AGE formation by this compound or L-carnosine is calculated using the following formula:

% Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Group) / Fluorescence of Positive Control] x 100

Assessment of Protein Aggregation

The aggregation of lens crystallins due to glycation can be monitored by measuring light scattering.

Methodology:

-

Sample Preparation: The reaction mixtures are placed in a cuvette.

-

Light Scattering Measurement: The light scattering of the samples is measured at a 90-degree angle using a spectrophotometer at a wavelength of 400 nm. An increase in light scattering indicates an increase in protein aggregation.

-

Inhibition of Aggregation: The ability of this compound or L-carnosine to inhibit aggregation is determined by comparing the light scattering of the test groups to the positive control.

Analysis of Specific AGEs by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify specific AGEs, such as pentosidine (B29645) and Nε-(carboxymethyl)lysine (CML).

Methodology:

-

Protein Hydrolysis: The protein samples are hydrolyzed into their constituent amino acids using strong acid (e.g., 6N HCl) at high temperatures.

-

HPLC Analysis: The hydrolyzed samples are analyzed by reverse-phase HPLC with fluorescence detection. Specific AGEs are identified and quantified by comparing their retention times and peak areas to known standards.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the prevention and treatment of cataracts through its potent anti-glycation activity. By acting as a highly effective delivery system for L-carnosine to the lens, it addresses the key molecular events that lead to lens opacification. The multifaceted mechanism of action, encompassing antioxidant, transglycation, and anti-cross-linking properties, provides a robust defense against the damaging effects of glycation on lens crystallin proteins. Further research focusing on the dose-dependent efficacy of this compound in clinical settings will be crucial in solidifying its role in the management of cataracts. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation of this promising molecule.

References

N-Acetylcarnosine and its Interaction with Alpha-Crystallin Chaperones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between N-Acetylcarnosine (NAC) and alpha-crystallin, a key chaperone protein in the ocular lens. Cataracts, the leading cause of blindness worldwide, are characterized by the aggregation of lens proteins, primarily crystallins. Alpha-crystallin plays a crucial role in maintaining lens transparency by preventing the aggregation of other proteins. This compound, a prodrug of the dipeptide L-carnosine, has emerged as a potential therapeutic agent for the prevention and treatment of cataracts. This document summarizes the current understanding of the molecular mechanisms underlying the protective effects of NAC, focusing on its role in modulating alpha-crystallin's chaperone activity, preventing glycation, and reducing oxidative stress. We present available quantitative data, detailed experimental protocols, and visual representations of the proposed pathways and experimental workflows to facilitate further research and drug development in this field.

Introduction

The transparency of the ocular lens is essential for proper vision and is maintained by a high concentration of soluble proteins called crystallins. Among these, alpha-crystallin, a member of the small heat shock protein family, functions as a molecular chaperone, preventing the aggregation of other proteins and preserving lens clarity.[1] With age and in certain pathological conditions such as diabetes, alpha-crystallin undergoes post-translational modifications, including glycation and oxidation, which can impair its chaperone function and lead to protein aggregation and cataract formation.[2]

This compound (NAC) is a derivative of the naturally occurring dipeptide L-carnosine. The acetylation of carnosine enhances its stability and allows for better penetration into the eye upon topical administration.[3] Once in the aqueous humor, NAC is hydrolyzed to L-carnosine, which is believed to be the active therapeutic agent.[3] L-carnosine has been shown to possess anti-glycating and antioxidant properties, and it is hypothesized to directly or indirectly interact with alpha-crystallin to protect it from damage and enhance its chaperone activity.[2][4] This guide will delve into the specifics of this interaction, providing the available scientific evidence and methodologies for its study.

Molecular Mechanisms of Action

The protective effect of this compound on lens proteins, particularly its interaction with alpha-crystallin, is believed to be multifactorial. The primary proposed mechanisms include:

-

Anti-glycation Activity: L-carnosine, the active metabolite of NAC, can inhibit the non-enzymatic glycation of proteins.[4] Glycation is a process where reducing sugars react with amino groups on proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs can crosslink proteins, leading to aggregation and loss of function. L-carnosine is thought to act as a sacrificial scavenger of reactive carbonyl species, thereby protecting alpha-crystallin from glycation-induced damage.[4]

-

Antioxidant Properties: Oxidative stress is a major contributor to cataract formation. L-carnosine is a potent antioxidant that can scavenge reactive oxygen species (ROS), thus protecting alpha-crystallin and other lens proteins from oxidative damage.[5]

-

Chaperone-like Activity: Some studies suggest that L-carnosine itself may possess chaperone-like activity, preventing the aggregation of denatured proteins.[4] It is also proposed that L-carnosine can help to refold and disaggregate already damaged proteins.[4]

-

Enhancement of Alpha-Crystallin's Chaperone Function: By preventing detrimental post-translational modifications, L-carnosine helps maintain the structural integrity and chaperone activity of alpha-crystallin. There is also evidence to suggest that L-carnosine can restore the chaperone function of damaged alpha-crystallin.

Signaling Pathways

While a detailed signaling pathway for this compound's action on alpha-crystallin in lens epithelial cells is not yet fully elucidated, a conceptual pathway can be proposed based on its known mechanisms. The following diagram illustrates the key steps involved.

Proposed mechanism of this compound in the eye.

Quantitative Data

While numerous studies qualitatively describe the beneficial effects of this compound and L-carnosine on alpha-crystallin, there is a notable scarcity of publicly available, detailed quantitative data such as binding affinities (Kd), IC50 values for glycation inhibition, or specific percentage increases in chaperone activity under various conditions. The following tables summarize the available quantitative information from the reviewed literature.

Table 1: Effect of L-Carnosine on Protein Aggregation

| Protein System | Method | Carnosine Concentration | Observed Effect | Reference |

| Aβ1-42 Peptide | Thioflavin T Assay | 10 mM | 40-60% reduction in aggregation | [6] |

| Aβ40 Peptide | Thioflavin T Assay | 5 mM | ~20% decrease in final ThT fluorescence | [7] |

| Glycated α-crystallin | 90° Light Scattering | Not specified | Returned to baseline levels | [4] |

Table 2: Effect of Acetylation on αA-Crystallin Chaperone Activity

| Client Protein | Molar Excess of Acetic Anhydride | Increase in Chaperone Function | Reference |

| Citrate (B86180) Synthase | 2 | 20% | [8] |

| Citrate Synthase | 5 | 40% | [8] |

| Citrate Synthase | >25 | 50-60% | [8] |

| βL-crystallin | <25 | 15-20% | [8] |

| Lysozyme | <25 | 15-20% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound/L-carnosine and alpha-crystallin.

In Vitro Glycation of Alpha-Crystallin

This protocol is adapted from studies investigating the effects of glycation on alpha-crystallin.[9][10]

-

Protein Preparation: Prepare a solution of bovine or human alpha-crystallin at a concentration of 5 mg/mL in 0.2 M sodium phosphate (B84403) buffer (pH 7.4).

-

Glycating Agent Preparation: Prepare stock solutions of glycating agents (e.g., 0.5 M glucose, 0.1 M fructose) in 100 mM sodium phosphate buffer (pH 7.4).

-

Incubation: Mix the alpha-crystallin solution with the glycating agent. To study the inhibitory effect of L-carnosine, add it to the mixture at the desired concentration. Include a control sample of alpha-crystallin without any glycating agent or inhibitor.

-

Sterilization and Incubation: Add penicillin and streptomycin (B1217042) (50 µg/mL) and 0.01% sodium azide (B81097) to prevent microbial growth. Incubate the samples in the dark at 37°C for a specified period (e.g., 3-4 weeks for glucose and fructose).

-

Analysis: After incubation, analyze the samples for the extent of glycation, changes in protein structure, and chaperone activity using techniques such as AGE fluorescence measurement, Western blotting for specific AGEs (e.g., CML), circular dichroism, and chaperone activity assays.

Workflow for in vitro glycation of alpha-crystallin.

Thioflavin T (ThT) Assay for Protein Aggregation

This protocol is a general method for monitoring protein aggregation and can be adapted for studying the effect of L-carnosine on alpha-crystallin aggregation.[11][12]

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. Filter through a 0.2 µm syringe filter.

-

Prepare a working solution of ThT (e.g., 25 µM) in phosphate-buffered saline (PBS), pH 7.4.

-

Prepare solutions of alpha-crystallin (monomer) and an aggregating agent (e.g., a denaturant or a seeding aggregate) in PBS.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the alpha-crystallin monomer solution.

-

Add L-carnosine at various concentrations to the respective wells.

-

Initiate aggregation by adding the aggregating agent.

-

Add the ThT working solution to each well.

-

-

Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours.

-

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The lag time, aggregation rate, and final fluorescence intensity can be used to quantify the effect of L-carnosine on aggregation.

Workflow for the Thioflavin T aggregation assay.

Chaperone Activity Assay

This assay measures the ability of alpha-crystallin to prevent the aggregation of a substrate protein.

-

Reagent Preparation:

-

Prepare solutions of a substrate protein that aggregates under stress (e.g., citrate synthase, insulin, or βL-crystallin).

-

Prepare solutions of alpha-crystallin and L-carnosine at various concentrations in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

-

-

Assay Procedure:

-

In a cuvette or a 96-well plate, mix the substrate protein with alpha-crystallin and L-carnosine.

-

Induce aggregation of the substrate protein by applying a stressor (e.g., heat at 60°C for citrate synthase, or DTT for insulin).

-

Monitor the aggregation by measuring the light scattering at a specific wavelength (e.g., 360 nm or 400 nm) over time using a spectrophotometer or a plate reader.

-

-

Data Analysis: The chaperone activity is determined by the extent to which alpha-crystallin (in the presence or absence of L-carnosine) suppresses the increase in light scattering compared to the control (substrate protein alone).

Conclusion and Future Directions

This compound holds significant promise as a non-surgical treatment for cataracts. Its proposed mechanism of action, primarily through the anti-glycating and antioxidant properties of its active metabolite L-carnosine, directly addresses the key molecular events leading to the opacification of the lens. The interaction with alpha-crystallin, the eye's primary defense against protein aggregation, is central to this therapeutic potential.

However, a significant portion of the evidence remains qualitative or is derived from studies on related systems. To advance the development of NAC-based therapies, future research should focus on:

-

Quantitative Binding Studies: Determining the precise binding affinity and kinetics of L-carnosine with both native and damaged alpha-crystallin.

-

Detailed Structural Analysis: Elucidating the structural changes in alpha-crystallin upon interaction with L-carnosine using techniques like X-ray crystallography or cryo-electron microscopy.

-

Elucidation of Signaling Pathways: Investigating the specific signaling pathways in lens epithelial cells that are modulated by this compound and L-carnosine.

-

Standardized and Controlled Clinical Trials: Conducting large-scale, independent clinical trials with standardized formulations and endpoints to unequivocally establish the efficacy of this compound in preventing and treating cataracts.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its effective clinical application.

References

- 1. Carnosine supplementation and retinal oxidative parameters in a high-calorie diet rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional properties, chaperone activity and posttranslational modifications of alpha-crystallin and its related subunits in the crystalline lens: this compound, carnosine and carcinine act as alpha- crystallin/small heat shock protein enhancers in prevention and dissolution of cataract in ocular drug delivery formulations of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound sustained drug delivery eye drops to control the signs of ageless vision: Glare sensitivity, cataract amelioration and quality of vision currently available treatment for the challenging 50,000-patient population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosine disaggregates glycated alpha-crystallin: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Aggregating Effect of the Naturally Occurring Dipeptide Carnosine on Aβ1-42 Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of zinc and carnosine on aggregation kinetics of Amyloid-β40 peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylation of αA-crystallin in the human lens: Effects on structure and chaperone function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of glycation on α-crystallin structure and chaperone-like function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of modification sites in glycated crystallin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

The Role of N-Acetylcarnosine in Preventing Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a hallmark of numerous age-related and degenerative diseases, including cataracts and neurodegenerative disorders. The accumulation of misfolded and aggregated proteins disrupts cellular function and leads to tissue damage. N-Acetylcarnosine (NAC), a naturally occurring dipeptide, has garnered significant attention for its potential to inhibit protein aggregation. This technical guide provides an in-depth overview of the mechanisms, experimental evidence, and methodologies related to the role of NAC in preventing protein aggregation. NAC acts as a prodrug to L-carnosine, delivering the active compound into tissues where it can exert its protective effects. The primary mechanisms of action include potent antioxidant and anti-glycating activities, as well as a potential role as a pharmacological chaperone.

Mechanism of Action

This compound's protective effects against protein aggregation are multifaceted and primarily attributed to its bio-active form, L-carnosine. The acetylation of carnosine enhances its stability and allows for efficient transport into cells, where it is deacetylated to release L-carnosine.

Antioxidant Activity

Oxidative stress is a major contributor to protein damage and aggregation. L-carnosine is a potent antioxidant that can neutralize a variety of reactive oxygen species (ROS). This antioxidant capacity helps to protect proteins from oxidative modifications, such as carbonylation, which can trigger misfolding and aggregation.

Anti-Glycation and Anti-Cross-Linking Properties

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs can induce protein cross-linking, leading to the formation of insoluble aggregates. L-carnosine can inhibit glycation by reacting with reducing sugars, thereby preventing them from modifying proteins[1]. It has also been shown to prevent the formation of protein cross-links induced by reduced sugars[2].

Chaperone-Like Activity

There is evidence to suggest that L-carnosine may possess chaperone-like activity, helping to refold misfolded proteins and prevent their aggregation[3][4]. This function is particularly relevant in the context of lens crystallins, where L-carnosine may help maintain their native conformation and prevent the formation of cataract-causing aggregates.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various studies on the efficacy of this compound and its active form, L-carnosine, in preventing protein aggregation and related processes.

| In Vitro Study: Inhibition of Oxidative Stress Markers | Compound | Concentration | Effect | Reference |

| LPS-induced nitric oxide synthesis in BV2 microglial cells | Carnosine | Not Specified | ~60% attenuation | [5][6] |

| This compound | Not Specified | ~70% attenuation | [5][6] | |

| LPS-induced TNFα secretion and carbonyl formation in BV2 microglial cells | Carnosine | Not Specified | Significant attenuation | [5][6] |

| This compound | Not Specified | More potent than carnosine | [5][6] |

| In Vitro Study: Inhibition of Protein Glycation | Compound | System | Effect | Reference |

| L-carnosine | Porcine and human lens models | Potent antiglycating properties | [6] | |

| This compound | Not specified | Prevents AGE formation | [7] |

| In Vivo Study: Attenuation of Carbonyl Stress | Compound | Model | Effect | Reference |

| This compound | Aging mice (soleus and EDL muscles) | Strong trends for attenuating 4HNE burden | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in preventing protein aggregation.

Thioflavin T (ThT) Assay for Protein Aggregation Inhibition

This assay is used to monitor the kinetics of amyloid fibril formation in the presence and absence of an inhibitor.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.

Protocol:

-

Prepare ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in nuclease-free water. Filter the solution through a 0.2 µm syringe filter.

-

Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the protein prone to aggregation (e.g., alpha-synuclein) at a final concentration of 50 µM, Thioflavin T at a final concentration of 20-25 µM, and the desired concentration of this compound or L-carnosine in a suitable buffer (e.g., 25 mM Tris buffer, pH 7.4).

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence at an excitation wavelength of 440-450 nm and an emission wavelength of 480-485 nm at regular intervals.

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The lag time, maximum fluorescence intensity, and aggregation rate can be determined to quantify the inhibitory effect of the tested compound.[9]

In Vitro Glycation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs).

Principle: The formation of fluorescent AGEs from the reaction of a protein (e.g., bovine serum albumin, BSA) and a reducing sugar (e.g., glucose or fructose) is measured.

Protocol:

-

Prepare Reaction Mixture: In a reaction tube, mix a solution of BSA (e.g., 20 mg/mL) with a solution of a reducing sugar (e.g., 80 mM glucose) in a phosphate (B84403) buffer (0.2 M, pH 7.4). Add different concentrations of this compound or a known inhibitor like aminoguanidine. Add sodium azide (B81097) (0.02%) to prevent microbial growth.

-

Incubation: Incubate the mixtures in the dark at 37°C for several days (e.g., 3, 7, 14, 21, and 28 days).

-

Measurement: After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Calculation: The percentage inhibition of AGE formation is calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100[10]

Protein Carbonyl Measurement (OxyBlot)

This method is used to quantify the amount of carbonylated proteins, a marker of oxidative stress.

Principle: Protein carbonyl groups are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), and the resulting DNP-hydrazone adducts are detected immunochemically.

Protocol:

-

Sample Preparation: Prepare protein extracts from cells or tissues.

-

Derivatization: Incubate a small amount of the protein sample with a DNPH solution. A parallel sample is incubated with a control solution (without DNPH).

-

Neutralization: Stop the reaction by adding a neutralization solution.

-

SDS-PAGE and Western Blotting: Separate the derivatized proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the DNP moiety, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry. The results are typically expressed as nmol of carbonyl groups per mg of protein.[11]

Signaling Pathways and Experimental Workflows

The protective effects of L-carnosine, the active metabolite of this compound, are mediated through the modulation of key cellular signaling pathways.

This compound Metabolism and Action

This compound is administered exogenously, typically as eye drops. It penetrates the cell membrane and is subsequently deacetylated by cellular esterases to release L-carnosine, which then exerts its protective effects.

Caption: Metabolic activation of this compound.

Nrf2 Signaling Pathway

L-carnosine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Caption: L-carnosine activates the Nrf2 antioxidant pathway.

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which targets it for degradation. L-carnosine can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and an enhanced cellular antioxidant defense system[10][12][13].

STAT3 Signaling Pathway

L-carnosine can also modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in cell survival and anti-apoptotic processes.

Caption: L-carnosine promotes cell survival via the STAT3 pathway.

L-carnosine can promote the phosphorylation and subsequent dimerization of STAT3. The activated STAT3 dimer then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of anti-apoptotic genes, such as Bcl-2[14][15]. By promoting cell survival and reducing apoptosis, this pathway helps to mitigate the accumulation of damaged and aggregated proteins that can occur in stressed or dying cells.

Conclusion

This compound, through its active metabolite L-carnosine, presents a promising multi-pronged approach to combatting protein aggregation. Its well-documented antioxidant and anti-glycating properties, combined with its potential chaperone-like activity and ability to modulate key cellular signaling pathways like Nrf2 and STAT3, provide a strong rationale for its further investigation as a therapeutic agent for diseases characterized by protein aggregation. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of this compound. While the existing evidence is compelling, further rigorous, large-scale clinical trials are warranted to definitively establish its efficacy in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chaperone Activity and Substrate Spectrum of Human Small Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of protein decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of carnosine and N-acetyl carnosine on LPS-induced microglial oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Research progress on antioxidants and protein aggregation inhibitors in cataract prevention and therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 11. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. L-carnosine inhibits neuronal cell apoptosis through signal transducer and activator of transcription 3 signaling pathway after acute focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylcarnosine's Role in Mitigating Metal-Induced Biological Stress: A Technical Guide to its Chelating Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetylcarnosine (NAC), a derivative of the naturally occurring dipeptide L-carnosine, has garnered significant attention for its therapeutic potential, particularly in ophthalmology for the treatment of cataracts. Its efficacy is largely attributed to its antioxidant properties, which are intrinsically linked to the chelation of metal ions. This technical guide provides an in-depth exploration of the core mechanisms behind this compound's metal ion chelation in biological systems. While NAC itself is a potent delivery system, its primary chelating activity is mediated through its hydrolysis to L-carnosine. This document details the quantitative aspects of L-carnosine's binding with key metal ions, outlines the experimental protocols for studying these interactions, and visualizes the signaling pathways involved in metal-induced oxidative stress and its amelioration.

The this compound and L-Carnosine Relationship: A Prodrug Approach

This compound is a prodrug of L-carnosine. The acetylation of the amino group in the β-alanine residue of L-carnosine enhances its stability and resistance to enzymatic hydrolysis by carnosinase, an enzyme prevalent in serum and tissues. This modification allows for more effective delivery of L-carnosine to target tissues, such as the crystalline lens of the eye.[1][2] Upon reaching the target site, NAC is deacetylated to release L-carnosine, which then exerts its biological effects, including metal ion chelation.[3] Therefore, to understand the metal-chelating capabilities of this compound, it is essential to examine the well-documented interactions of L-carnosine with metal ions.

Quantitative Analysis of L-Carnosine-Metal Ion Interactions

The chelation of metal ions by L-carnosine is a critical aspect of its antioxidant activity. By sequestering pro-oxidant metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺), L-carnosine can inhibit the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[4][5] The stability of these metal-carnosine complexes is quantified by stability constants (log β), which indicate the strength of the binding.

Table 1: Stability Constants (log β) of L-Carnosine with Divalent Metal Ions

| Metal Ion | Complex Species | Log β | Temperature (°C) | Ionic Strength (M) | Reference |

| Cu(II) | [CuL]⁺ | 7.95 | 25 | 0.1 (KNO₃) | [6] |

| [CuL₂] | 14.32 | 25 | 0.1 (KNO₃) | [6] | |

| [CuLH]²⁺ | 11.83 | 25 | 0.1 (KNO₃) | [6] | |

| [CuLH₋₁] | -1.74 | 25 | 0.1 (KNO₃) | [6] | |

| Zn(II) | [ZnL]⁺ | 4.0 | 25 | 0.15 (KCl) | [7] |

| [ZnLH]²⁺ | 11.6 | 25 | 0.15 (KCl) | [7] | |

| Co(II) | [CoL]⁺ | 2.85 | 25 | 0.15 (KCl) | [6] |

| [CoLH]²⁺ | 11.48 | 25 | 0.15 (KCl) | [6] | |

| Cd(II) | [CdL]⁺ | 3.3 | 25 | 0.15 (KCl) | [6] |

| Mn(II) | [MnL]⁺ | 2.3 | 25 | 0.15 (KCl) | [6] |

| Ni(II) | [NiL]⁺ | 4.2 | 25 | 0.15 (KCl) | [6] |

Note: "L" represents the carnosine ligand. The notation "LH" and "LH₋₁" refers to protonated and deprotonated forms of the complex, respectively. The stability constants can vary with experimental conditions.

Signaling Pathways and Mechanisms of Action

The chelation of metal ions by L-carnosine (delivered via NAC) has profound implications for cellular signaling, primarily through the mitigation of oxidative stress.

Inhibition of Metal-Induced Reactive Oxygen Species (ROS) Production

Transition metals like iron and copper can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. L-carnosine's ability to chelate these metals prevents them from participating in these reactions, thereby reducing oxidative stress.

References

- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 2. What makes this compound different from L-carnosine? - Can-C [can-c.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protein.bio.msu.ru [protein.bio.msu.ru]

- 6. Transition metal ion binding studies of carnosine and histidine: biologically relevant antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring metal ion sequestering abilities of carnosine and carnosine derivatives in aqueous solutions for analytical applications [iris.unime.it]

N-Acetylcarnosine in Corneal Cells: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcarnosine (NAC), a derivative of the naturally occurring dipeptide L-carnosine, has garnered significant interest in ophthalmology for its potential therapeutic effects, particularly in the management of cataracts and other ocular disorders associated with oxidative stress. Its efficacy is intrinsically linked to its ability to permeate the cornea and subsequently act as a prodrug, delivering L-carnosine to the anterior chamber of the eye. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound within corneal cells. It details the proposed transport mechanisms, the enzymatic conversion to its active form, and the subsequent signaling pathways that are likely modulated. This document synthesizes available quantitative data, outlines detailed experimental protocols for further research, and presents visual representations of the key biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The cornea presents a formidable barrier to the entry of therapeutic agents into the eye. This compound (NAC) is chemically designed to circumvent this barrier. The acetylation of L-carnosine increases its lipophilicity, facilitating its penetration through the corneal epithelium.[1][2] Furthermore, this modification renders NAC resistant to hydrolysis by carnosinase, an enzyme prevalent in serum that readily degrades L-carnosine.[1][3] Once within the cornea and the aqueous humor, NAC undergoes deacetylation to release L-carnosine, which then exerts its antioxidant and anti-glycating effects.[3][4] Understanding the precise mechanisms of NAC's journey into and through corneal cells is paramount for optimizing its therapeutic potential.

Cellular Uptake of this compound in Corneal Cells

The transport of this compound across the corneal epithelium is a critical first step in its ocular bioavailability. While direct kinetic studies on NAC transport in corneal cells are limited, the existing literature on peptide and amino acid transport in this tissue allows for the formulation of a well-supported hypothesis.

Proposed Transport Mechanisms

The uptake of NAC into corneal epithelial cells is likely mediated by specific solute carriers (SLCs) that are known to be expressed in this tissue. The most probable candidates are peptide transporters.[5][6][7]

-

Peptide Transporters (PEPT1, PEPT2): These transporters are responsible for the uptake of di- and tripeptides. Given that NAC is an acetylated dipeptide, it is a strong candidate for being a substrate for these transporters.

-

Solute-linked Carrier (SLC) Transporters: Other SLC family members, such as amino acid transporters, may also play a role in the transport of NAC or its constituent amino acids after potential extracellular hydrolysis.

Quantitative Data on this compound Uptake and Transcorneal Penetration

Quantitative data on the specific transport kinetics (Km, Vmax) of this compound in corneal cells is not yet available in the published literature. However, pharmacokinetic studies in animal models provide valuable insights into the overall process of corneal penetration.

| Parameter | Value | Species | Method | Reference |

| Time to Appear in Aqueous Humor | 15 - 30 minutes | Rabbit | In vivo, topical administration of 1% NAC | [1][8] |

| L-carnosine Concentration in Aqueous Humor (after NAC administration) | Effective concentrations of 5-15 mmol/l can be achieved | Rabbit | In vivo, various administration methods | [3][8] |

| L-carnosine Concentration in Transparent Human Lens | ~25 µM | Human | Ex vivo analysis | [9] |

| L-carnosine Concentration in Ripe Human Cataractous Lens | ~5 µM | Human | Ex vivo analysis | [9] |

Table 1: Pharmacokinetic Data of this compound and L-carnosine in Ocular Tissues

Metabolism of this compound in Corneal Cells

Following its uptake into corneal epithelial cells, this compound is metabolized to release the active compound, L-carnosine.

Enzymatic Hydrolysis

The primary metabolic step is the deacetylation of NAC. This hydrolysis is catalyzed by intracellular enzymes.

-

Acylase I (Aminoacylase-1): This enzyme is known to catalyze the deacetylation of various N-acetylated amino acids.[10][11] While its specific activity on NAC in corneal cells has not been directly demonstrated, its widespread tissue distribution and substrate specificity make it the most likely enzyme responsible for the conversion of NAC to L-carnosine within corneal cells.[12]

-

Other Hydrolases: The corneal epithelium is known to possess a variety of hydrolases that could potentially contribute to the metabolism of NAC.[13][14]